
Function of the FERM domain in radixin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: radixin

Cat. No.: B1174762 Get Quote

An In-depth Technical Guide on the Core Functions of the Radixin FERM Domain

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
Radixin, a member of the Ezrin/Radixin/Moesin (ERM) protein family, is a critical linker

between the plasma membrane and the actin cytoskeleton. Its functions are central to cell

adhesion, motility, and signal transduction. The N-terminal FERM (Four-point-one, Ezrin,

Radixin, Moesin) domain of radixin is the primary module responsible for localizing the protein

to the plasma membrane and mediating its interaction with various transmembrane proteins.

This guide provides a detailed examination of the radixin FERM domain, covering its structure,

binding partners, regulatory mechanisms, and its role in cellular signaling. We present

quantitative data on binding affinities, detailed experimental protocols for studying its function,

and visualizations of key pathways and structures to offer a comprehensive resource for

advanced research and therapeutic development.

Introduction to Radixin and the FERM Domain
Radixin is a 583-amino acid protein that, along with ezrin and moesin, constitutes the ERM

family of proteins.[1] These proteins are essential for organizing membrane domains by

physically linking integral membrane proteins to the underlying actin cytoskeleton.[2][3][4] This

linkage is fundamental for the formation and maintenance of specialized cell surface structures

like microvilli and cell adhesion sites.[1][5]
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The functionality of radixin is modular. It consists of three primary domains: an N-terminal

FERM domain (residues 1–297), a central α-helical domain, and a C-terminal tail domain which

contains an F-actin binding site.[1][5] The FERM domain, a highly conserved module of

approximately 300 amino acids, is found in a wide array of cytoskeletal-associated proteins.[6]

[7] In ERM proteins, the FERM domain is responsible for membrane association, achieved

through direct binding to both plasma membrane lipids and the cytoplasmic tails of

transmembrane proteins.[5][6][8]

Structure of the Radixin FERM Domain
The crystal structure of the radixin FERM domain reveals a compact, clover-leaf-shaped

architecture composed of three distinct subdomains: F1 (or A), F2 (or B), and F3 (or C).[2][5]

These subdomains are intimately organized to form a globular structure with characteristic

grooves and clefts that mediate its interactions.[3][5]

Subdomain F1 (A): Located at the N-terminus, this subdomain adopts a ubiquitin-like fold.[5]

[9]

Subdomain F2 (B): The central subdomain consists of a four-helix bundle and resembles an

acyl-CoA binding protein.[5][7]

Subdomain F3 (C): The C-terminal subdomain features a phosphotyrosine-binding (PTB)-like

fold.[5][7][9] This subdomain is crucial for recognizing and binding the cytoplasmic tails of

adhesion molecules.[10][11]

This tripartite structure creates specific surfaces and pockets that are critical for the domain's

function, including a positively charged cleft for lipid binding and a groove for engaging with

protein partners.[5]

Core Functions of the Radixin FERM Domain
The primary role of the radixin FERM domain is to anchor the protein to the plasma

membrane, a function accomplished through a dual-recognition mechanism involving both

lipids and proteins.
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Plasma Membrane Targeting via Phosphoinositide
Binding
The FERM domain directly interacts with phosphoinositides, particularly phosphatidylinositol

4,5-bisphosphate (PIP2).[3][5][7] This interaction is a key step in the activation and localization

of radixin. The binding site for the PIP2 headgroup, inositol-(1,4,5)-trisphosphate (IP3), is a

basic cleft located between subdomains F1 and F3.[3][5][7] This interaction is thought to be

electrostatic, targeting the positively charged FERM domain to the negatively charged inner

leaflet of the plasma membrane.[2][5] There are three lysine-rich regions on the FERM domain

known to bind phosphoinositides, enhancing its membrane recruitment.[12]

Interaction with Transmembrane Proteins
Once localized to the membrane, the FERM domain binds to the cytoplasmic tails of various

integral membrane proteins. This interaction physically links the cytoskeleton to cell adhesion

and signaling receptors. Key binding partners include:

CD44: A major cell surface hyaluronate receptor. The FERM domain binds to a positively

charged amino acid cluster in the juxta-membrane region of CD44's cytoplasmic tail.[4][5][13]

Intercellular Adhesion Molecules (ICAMs): The FERM domain of radixin binds to the

cytoplasmic domains of ICAM-1, ICAM-2, and ICAM-3.[5][8] The crystal structure of the

radixin-ICAM-2 complex shows that a non-polar region of the ICAM-2 peptide binds to a

groove on the F3 subdomain.[10][11]

Other Adhesion Molecules: The FERM domain also interacts with CD43 and P-selectin

glycoprotein ligand-1 (PSGL-1).[8][14]

The binding to these partners is mediated primarily by the F3 subdomain, which recognizes

specific sequence motifs within the cytoplasmic tails of these proteins.[11][15]

Regulation of FERM Domain Activity
The function of the radixin FERM domain is tightly regulated to ensure that its membrane-

linking activity occurs only in response to specific cellular signals. This regulation is primarily

achieved through a mechanism of intramolecular autoinhibition.
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Autoinhibition and the Dormant State
In its inactive, cytosolic state, radixin exists in a "closed" or "dormant" conformation. This is

achieved through an intramolecular association between the N-terminal FERM domain and the

C-terminal tail domain.[4][16] This interaction masks the binding sites on the FERM domain for

its membrane partners and also masks the F-actin binding site on the C-terminal domain, thus

preventing premature or unregulated cross-linking.[8][17]

Activation by PIP2 and Rho Signaling
The transition from the inactive to the active state is a multi-step process often initiated by

upstream signaling pathways, such as the one involving the small GTPase Rho.[3][5]

PIP2 Binding: The binding of PIP2 to the FERM domain is a critical first step. This interaction

is believed to induce a conformational change that begins to weaken the intramolecular

FERM/C-terminal domain interaction, a process referred to as "unmasking".[3][5][8]

Phosphorylation: Full activation requires the phosphorylation of a conserved threonine

residue (Thr564 in radixin) within the C-terminal domain.[1][17] This phosphorylation, often

downstream of the Rho signaling pathway, disrupts the autoinhibitory interaction, fully

exposing the binding sites on both the FERM and C-terminal domains.[1][4]

Once activated, the "open" radixin molecule can simultaneously bind to PIP2 and

transmembrane proteins via its FERM domain and to F-actin via its C-terminal domain,

effectively cross-linking the plasma membrane to the cytoskeleton.[6]

Quantitative Analysis of FERM Domain Interactions
Quantitative measurements of binding affinities and high-resolution structural data are crucial

for understanding the molecular basis of FERM domain function.

Table 1: Binding Affinities of Radixin FERM Domain
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Interacting
Partner

Method
Dissociation
Constant (Kd)

Conditions Source

CD44

cytoplasmic

peptide

Surface Plasmon

Resonance

(SPR)

0.95 µM Not specified [13]

Moesin with

CD44

(homologous)

In vitro binding

assay
9.3 nM

In the presence

of PIP2
[8][18]

Table 2: Crystallographic Data for Radixin FERM Domain Complexes

Complex Resolution (Å) PDB ID Space Group Source

Radixin FERM +

IP3
2.8 1GC6 P3(2)21 [5]

Radixin FERM +

ICAM-2 peptide
2.4 1J19

P3(1)21 or

P3(2)21
[11]

Radixin FERM +

CD44 peptide
2.1 2ZPY P2(1)2(1)2(1) [13]

Visualizing Radixin FERM Domain Function
Diagrams created using the DOT language help visualize the complex structural and functional

relationships of the radixin FERM domain.

Diagram 1: Domain Architecture of Radixin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2339727/
https://link.springer.com/article/10.1093/emboj/19.17.4449
https://pmc.ncbi.nlm.nih.gov/articles/PMC2121020/
https://www.benchchem.com/product/b1174762?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC302071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC140724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2339727/
https://www.benchchem.com/product/b1174762?utm_src=pdf-body
https://www.benchchem.com/product/b1174762?utm_src=pdf-body
https://www.benchchem.com/product/b1174762?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FERM SubdomainsN'

FERM Domain (1-297)

α-Helical Domain (310-470)

C-Terminal Domain (477-583)

C'

F1 (Ubiquitin-like) F2 (Acyl-CoA-like) F3 (PTB-like)

Inactive Radixin
(Closed Conformation)

Active Radixin
(Open Conformation)

 Conformational Change
(Unmasking)

Rho Signaling
C-terminal

Phosphorylation (Thr564)
PIP2

Plasma Membrane

Transmembrane Protein
(e.g., CD44, ICAM-2)

PIP2

Active Radixin

 FERM Domain
Interaction

 FERM Domain
Binding

F-Actin

 C-Terminal
Binding

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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